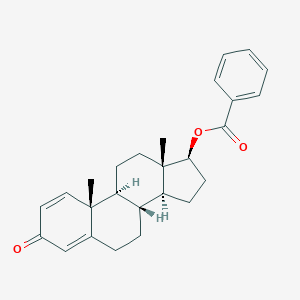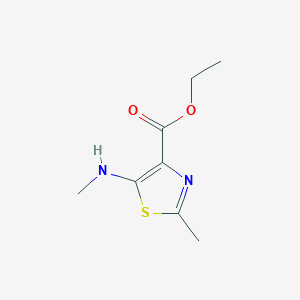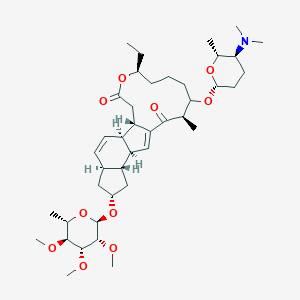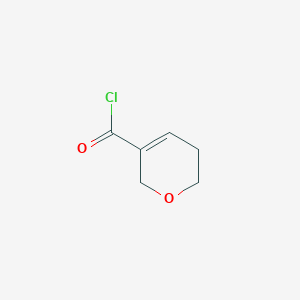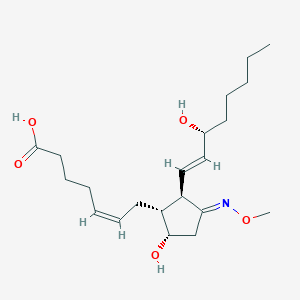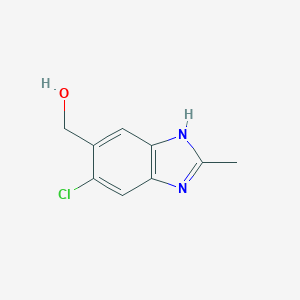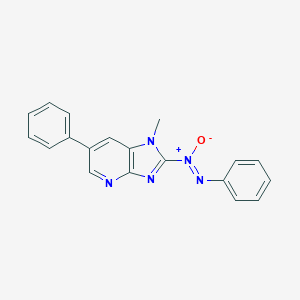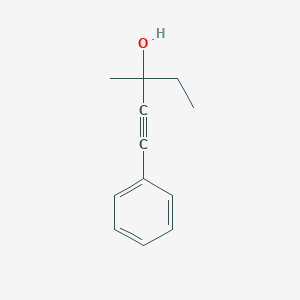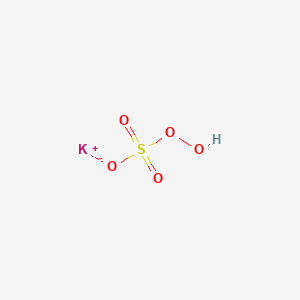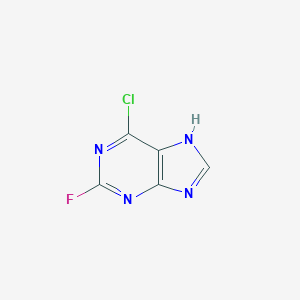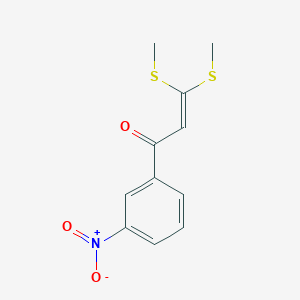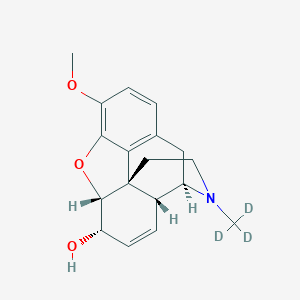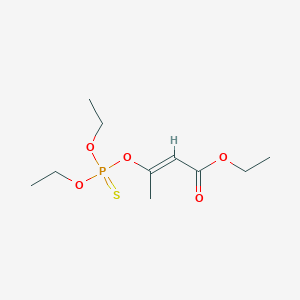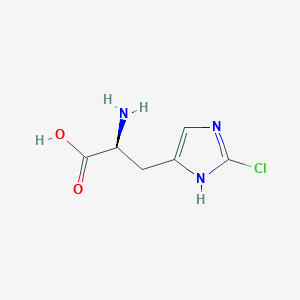
Caffeine-D3
描述
咖啡因-d3,也称为1,3,7-三甲基黄嘌呤-d3,是咖啡因的氘代形式。它是一种同位素标记化合物,其中三个氢原子被氘取代。 该化合物主要用作质谱法中咖啡因定量的内标,因为它具有相似的化学性质,但质量不同 .
科学研究应用
咖啡因-d3 因其同位素标记而广泛用于科学研究。一些关键应用包括:
作用机制
咖啡因-d3 通过拮抗腺苷受体(特别是脑中的 A2A 受体)来发挥作用。这种拮抗作用导致神经递质(如多巴胺和去甲肾上腺素)的释放增加,从而提高警觉性和清醒状态。 与非氘代咖啡因相比,氘标记不会显着改变作用机制 .
生化分析
Biochemical Properties
Caffeine-D3, like its non-deuterated counterpart, interacts with various enzymes, proteins, and other biomolecules. Its primary known interaction is with adenosine receptors in the brain, where it acts as a competitive antagonist . This interaction is the basis for caffeine’s stimulant effects.
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, particularly those involving cyclic AMP (cAMP), by inhibiting phosphodiesterase enzymes. This leads to increased levels of cAMP, enhancing the activity of protein kinase A (PKA) and influencing gene expression . It also affects cellular metabolism, primarily by increasing the rate of lipolysis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to adenosine receptors on the surface of cells, preventing adenosine from binding and exerting its typically inhibitory effects. This results in increased neuronal activity. This compound also inhibits phosphodiesterase, leading to increased levels of cAMP and enhanced PKA activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to determine caffeine (CAF) in human plasma . The plasma samples were extracted by protein precipitation using this compound as an internal standard (IS) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the cytochrome P450 enzymes, including CYP1A2. The metabolites include paraxanthine, theobromine, and theophylline .
Transport and Distribution
This compound, like caffeine, is rapidly absorbed in the gastrointestinal tract and distributed throughout the body. It can cross the blood-brain barrier due to its lipophilic nature .
Subcellular Localization
This compound does not have a specific subcellular localization. As a small, lipophilic molecule, it can diffuse freely across cell membranes and distribute throughout the cell .
准备方法
合成路线和反应条件
咖啡因-d3 的合成涉及将氘掺入咖啡因分子中。一种常见的方法是在氘源(如氘气 (D2) 或氘代溶剂,如重水 (D2O))的存在下,用氘催化交换氢原子。 该反应通常需要催化剂,如钯碳 (Pd/C),并在受控温度和压力条件下进行 .
工业生产方法
咖啡因-d3 的工业生产遵循类似的原理,但规模更大。该过程涉及使用高压反应器和连续流系统,以确保高效且一致的氘掺入。 最终产品使用结晶和色谱等技术进行纯化,以达到分析标准所需的高纯度水平 .
化学反应分析
反应类型
咖啡因-d3 会经历各种与非氘代咖啡因类似的化学反应。这些包括:
氧化: 咖啡因-d3 可以氧化形成可可碱-d3 和其他相关化合物。
还原: 还原反应可以将咖啡因-d3 转换为二氢咖啡因-d3。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用诸如氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
形成的主要产物
相似化合物的比较
类似化合物
咖啡因: 非氘代形式,广泛用作兴奋剂。
可可碱: 存在于巧克力中的相关化合物,具有较弱的兴奋作用。
咖啡因-d3 的独特性
咖啡因-d3 因其同位素标记而独一无二,使其成为分析方法的理想内标。 这种标记允许在复杂基质中进行精确量化和追踪,与非氘代化合物相比具有优势 .
属性
IUPAC Name |
3,7-dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514758 | |
| Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26351-03-1 | |
| Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Caffeine-D3 primarily used for in research?
A1: this compound serves as a valuable tool in analytical chemistry, specifically as an internal standard in mass spectrometry for quantifying caffeine and its metabolites in biological samples [, , , , ]. Its use allows for more accurate and precise measurements compared to external calibration methods.
Q2: The papers mention using this compound to measure caffeine clearance. Can you explain this?
A3: Caffeine clearance is a measure of how quickly the liver metabolizes caffeine. Traditionally, this requires multiple blood samples over several days. Using a mixture of deuterated caffeine (this compound) and regular caffeine allows researchers to assess clearance from a single blood sample [, ]. The ratio between the two forms of caffeine in the sample, analyzed via mass spectrometry, provides insights into how efficiently the liver processes caffeine.
Q3: One study used this compound, Caffeine-D9, and regular caffeine. What's the advantage of using two deuterated forms?
A4: Using multiple, distinct deuterated forms (this compound and Caffeine-D9) alongside regular caffeine creates a robust system for tracking various aspects of liquid handling in Hydrogen Exchange-Mass Spectrometry (HX-MS) []. Each form can be used as a tracer for different solutions (sample, label, quench) allowing researchers to precisely monitor the performance of their robotic liquid handler and identify potential sources of error or variability throughout the HX-MS workflow.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


